molecular formula C22H27NO4 B268231 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B268231
Poids moléculaire: 369.5 g/mol
Clé InChI: MOTQGARBUMKVQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is involved in the activation of several pathways, including the NF-κB pathway, which is important for the survival of B-cells. By inhibiting BTK, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide induces apoptosis in B-cells and reduces tumor growth.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to reduce the levels of phospho-BTK and downstream signaling molecules, such as phospho-AKT and phospho-ERK, in B-cells. This leads to a reduction in cell proliferation and an increase in apoptosis. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to reduce the levels of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also shown good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has not yet been tested in humans, and its safety and efficacy in clinical trials are still being evaluated.

Orientations Futures

There are several potential future directions for the development of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One possibility is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of novel BTK inhibitors with improved potency and selectivity could lead to the development of more effective therapies for B-cell malignancies.

Méthodes De Synthèse

The synthesis of 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, starting with the reaction of 4-isopropylphenol with 2-bromoethanol to form the corresponding ether. This is followed by the reaction of the ether with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to form the amide. The final step involves the introduction of the isopropyl group via a Grignard reaction with isopropylmagnesium chloride.

Applications De Recherche Scientifique

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells. 2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been studied in combination with other agents, such as venetoclax, and has shown synergistic effects.

Propriétés

Nom du produit

2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C22H27NO4

Poids moléculaire

369.5 g/mol

Nom IUPAC

N-[2-(oxolan-2-ylmethoxy)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4/c1-16(2)17-9-11-18(12-10-17)26-15-22(24)23-20-7-3-4-8-21(20)27-14-19-6-5-13-25-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,23,24)

Clé InChI

MOTQGARBUMKVQN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

SMILES canonique

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.